

Analytical standards and reference materials for Defenuron research

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Compound of Interest

Compound Name: Defenuron

Cat. No.: B085514

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Application Notes and Protocols for Defenuron Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with **Defenuron**. This document outlines the availability of analytical standards, detailed protocols for quantitative analysis, and an overview of its mechanism of action.

Analytical Standards and Reference Materials

Defenuron (CAS No. 1007-36-9), also known as 1-methyl-3-phenylurea or N-methyl-N'-phenylurea, is an obsolete urea herbicide.^[1] Due to its discontinued use, sourcing certified analytical standards can be challenging. However, reference materials are available from specialized chemical suppliers.

One potential source for a reference material is CFWLABS, which lists "N-Methyl-N'-phenylurea" (CAT. Number: CFW-PN429300U) in neat format.^[2] Researchers should verify the purity and certification of any procured standard to ensure data accuracy and reliability.

Table 1: **Defenuron** Reference Material Specifications

Parameter	Specification	Source
Chemical Name	N-Methyl-N'-phenylurea	--INVALID-LINK--[2]
Synonyms	1-methyl-3-phenyl urea, Defenuron	[2][3][4][5]
CAS Number	1007-36-9	[2][3][4][5]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2][3][4]
Molecular Weight	150.18 g/mol	[1][2][4]
Format	Neat	[2]

Quantitative Analysis of Defenuron

As an obsolete herbicide, specific validated methods for **Defenuron** are not readily available. However, established methods for the analysis of other phenylurea herbicides can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common technique for this class of compounds.[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require a derivatization step due to the thermal instability of some phenylurea herbicides.[10]

Recommended Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is recommended for the quantitative analysis of **Defenuron** in various matrices.

Table 2: Performance Characteristics of HPLC-UV for Phenylurea Herbicides (Representative Data)

Analyte (Similar Phenylur ea)	Linearity (R ²)	Recovery (%)	LOD (µg/L)	LOQ (µg/L)	Matrix	Referenc e
Diuron	>0.99	90 - 105	0.01 - 0.82	0.03 - 5.0	Soil, Water	[8]
Linuron	>0.99	87.8 - 103.7	0.05 - 1.29	0.1 - 5.0	Water	[8]
Monuron	>0.99	93 - 105	0.82 - 1.29	1.0 - 5.0	Water	[8]
Isoproturon	>0.99	87.8 - 103.7	0.05	0.1	Water	[8]

Experimental Protocol: Quantitative Analysis of Defenuron in Water Samples by HPLC-UV

This protocol describes a general procedure for the analysis of **Defenuron** in water samples, incorporating solid-phase extraction (SPE) for sample clean-up and concentration.

2.2.1. Materials and Reagents

- **Defenuron** reference standard
- HPLC-grade acetonitrile and water
- Methanol
- Solid-Phase Extraction (SPE) C18 cartridges
- 0.45 µm syringe filters

2.2.2. Instrumentation

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

- SPE manifold

2.2.3. Sample Preparation (Solid-Phase Extraction)

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2.2.4. HPLC-UV Analysis

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water (60:40, v/v)[6]
- Flow Rate: 1.0 mL/min[6]
- Injection Volume: 20 µL
- Detection Wavelength: 210 nm[6]
- Column Temperature: Ambient

2.2.5. Calibration Prepare a series of standard solutions of **Defenuron** in the mobile phase at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

2.2.6. Quantification Inject the prepared sample and determine the peak area for **Defenuron**. Calculate the concentration in the original sample using the calibration curve, accounting for the concentration factor from the SPE step.



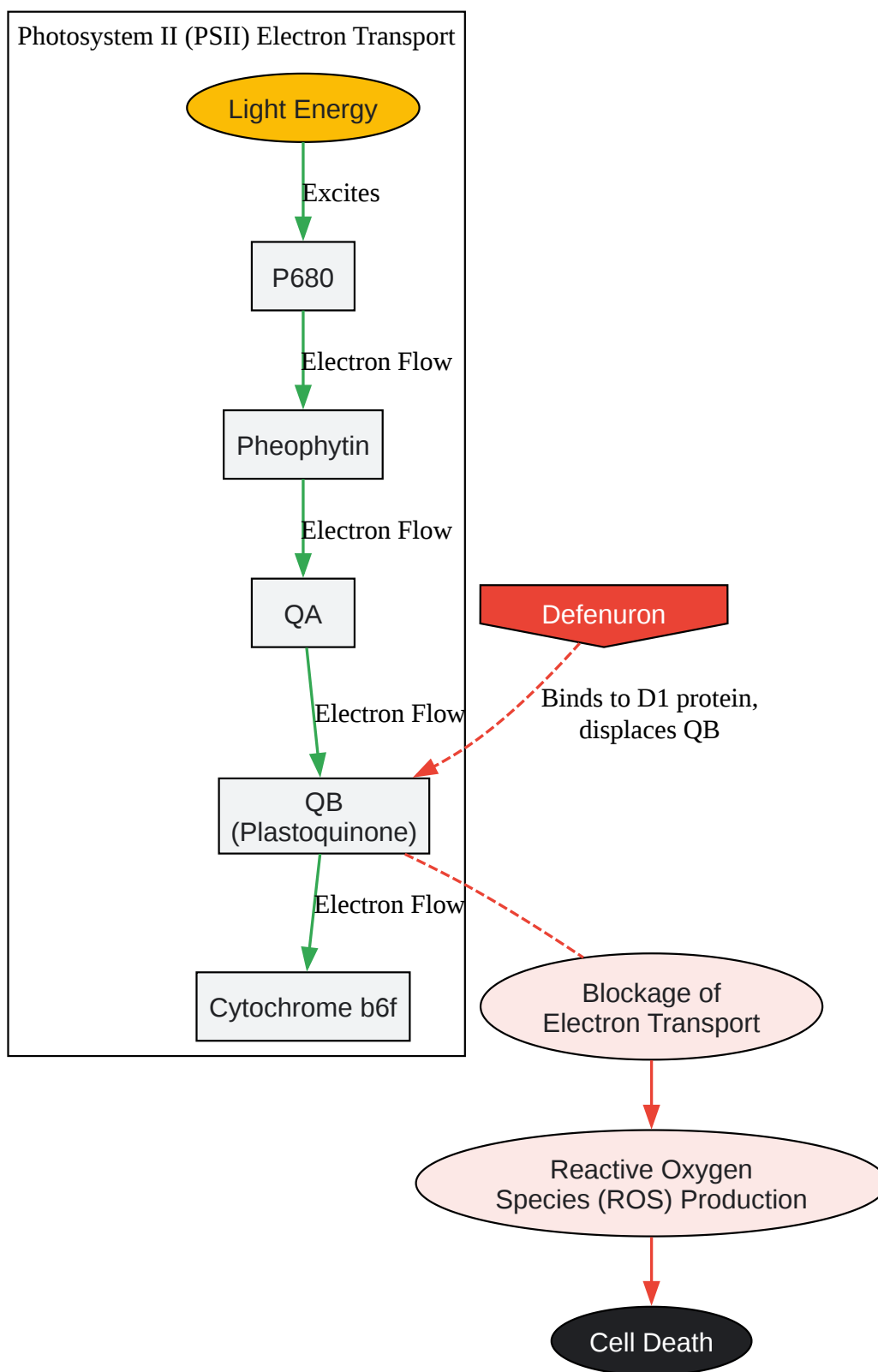
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Caption: HPLC-UV analytical workflow for **Defenuron**. (Within 100 characters)

Mechanism of Action and Signaling Pathway

The primary mechanism of action for phenylurea herbicides, including **Defenuron**, is the inhibition of photosynthesis.[11][12][13] Specifically, these compounds target Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Defenuron binds to the D1 protein of the PSII complex, which displaces the native plastoquinone (QB) from its binding site.[11] This blockage interrupts the flow of electrons from the primary electron acceptor, QA, to QB.[11] The inhibition of electron transport leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and subsequent damage to cellular components, ultimately resulting in plant cell death.[11][12]



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Caption: Phenylurea herbicide mechanism of action. (Within 100 characters)

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